tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-(3-chlorophenyl)-3-oxopropanoyl moiety at the 4-position. This compound is likely utilized as an intermediate in pharmaceutical or organic synthesis, leveraging the Boc group for amine protection and the chlorophenyl ketone for further functionalization.
Properties
IUPAC Name |
tert-butyl 4-[3-(3-chlorophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4/c1-19(2,3)25-18(24)21-9-7-13(8-10-21)16(22)12-17(23)14-5-4-6-15(20)11-14/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBJYKWNIJGNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678112 | |
| Record name | tert-Butyl 4-[3-(3-chlorophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-51-9 | |
| Record name | tert-Butyl 4-[3-(3-chlorophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves the use of a Friedel-Crafts acylation reaction, where a 3-chlorobenzoyl chloride is reacted with the piperidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the tert-butyl ester group: This can be accomplished by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
Medicinal Chemistry
The primary application of tert-butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate lies in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known pharmaceuticals suggests it may exhibit significant biological activity.
Case Studies:
- Anticancer Activity: Preliminary studies have indicated that derivatives of piperidine compounds can inhibit the proliferation of cancer cells. The chlorophenyl substitution may enhance this activity by increasing lipophilicity and facilitating cellular uptake .
- Neurological Disorders: Compounds with piperidine structures are often explored for their neuroprotective effects. Research into this compound could lead to new treatments for conditions such as Alzheimer's disease or schizophrenia, where modulation of neurotransmitter systems is crucial .
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new drugs and materials.
Applications in Synthesis:
- Building Block for Pharmaceuticals: The compound can be utilized as a starting material for synthesizing other bioactive molecules, leveraging its functional groups to introduce diversity into drug candidates .
- Material Science: Research into polymerization processes has identified piperidine derivatives as potential components in creating novel materials with unique properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1017781-49-5)
- Structural Difference : The bromine atom replaces chlorine at the para position of the phenyl ring.
- Physicochemical Properties: Molecular formula: C₁₉H₂₄BrNO₄ (vs. C₁₉H₂₄ClNO₄ for the chloro analog). Molecular weight: 410.30 g/mol (vs. ~365.8 g/mol for the chloro compound) .
- Reactivity : Bromine’s larger atomic size and lower electronegativity enhance its suitability for cross-coupling reactions (e.g., Suzuki coupling), whereas chlorine may require harsher conditions .
- Safety Profile : The bromo analog carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), likely applicable to the chloro variant as well .
General Halogen Effects:
Ester-Substituted Analogs
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3)
- Structural Difference : Replaces the chlorophenyl ketone with an ethoxy ester group.
- Similarity Score : 0.97 (indicating high structural overlap) .
- Reactivity : Esters are more susceptible to hydrolysis under acidic/basic conditions compared to aryl ketones. This may limit stability in aqueous environments.
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8)
Dicarboxylate Analogs
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5)
- Structural Difference : Features ethyl ester and Boc groups at positions 1 and 4, with a ketone at position 3.
- Similarity Score : 0.94 .
- Applications : Dicarboxylates are intermediates in peptide mimetics or β-turn inducers.
1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 98977-34-5)
- Structural Difference : Ketone at position 4 and ethyl ester at position 3.
Biological Activity
tert-Butyl 4-(3-(3-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate, also known by its CAS number 1017781-53-1, is a compound of significant interest in medicinal chemistry. Its structure features a piperidine ring, which is known for its biological activity, particularly in the context of drug development. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the piperidine moiety allows for modulation of neurotransmitter pathways, which can influence various physiological processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Some studies suggest that derivatives of piperidine compounds can act as inhibitors of specific enzymes, potentially including β-lactamases, which are critical in antibiotic resistance.
- Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neuropharmacology.
Biological Activity Data
Research has indicated that this compound exhibits various biological activities. Below is a summary table detailing some key findings from recent studies:
Case Studies
Several case studies have focused on the therapeutic potential of this compound:
-
Antimicrobial Efficacy:
A study demonstrated that this compound exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit β-lactamase enzymes was highlighted as a crucial factor in overcoming antibiotic resistance. -
Neuroprotective Properties:
In a neurobiology study, this compound was tested for its neuroprotective effects against oxidative stress-induced neuronal death. Results indicated that it significantly reduced cell apoptosis and preserved neuronal function, suggesting potential applications in treating neurodegenerative diseases. -
Anti-inflammatory Activity:
Research into the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in managing inflammatory disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
